![molecular formula C16H18N2O4 B396944 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid CAS No. 117567-96-1](/img/structure/B396944.png)
2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid
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Overview
Description
2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Organic Synthesis and Chiral Building Blocks
Chiral β-hydroxy acids play a crucial role in organic synthesis. They serve as essential intermediates for various natural products and pharmaceuticals. The compound can be used as a chiral building block due to its unique structure. Researchers often employ it to synthesize complex molecules with specific stereochemistry. The synthesis of both erythro (±) and threo (±) isomers demonstrates its versatility .
Chemical Properties and Structure
The compound’s chemical properties, molecular formula, and other details can be found in the ChemicalBook entry . It’s essential to explore its reactivity, stability, and potential applications based on its unique structure.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for developing new useful derivatives .
Mode of Action
It’s worth noting that the compound contains a tert-butoxycarbonyl-protected amino acid, which is used in peptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base . This suggests that the compound may interact with its targets through amide bond formation.
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, affecting a wide range of biochemical pathways . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
(Z)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-9,17H,1-3H3,(H,18,21)(H,19,20)/b13-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXVARGTLHOFML-JYRVWZFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CC1=CNC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=C\C1=CNC2=CC=CC=C21)/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid |
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